

# Technical Guide: Spectroscopic Data of 4-(Phenylsulfanyl)-2-butanol

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## Compound of Interest

Compound Name: 4-(Phenylsulfanyl)-2-butanol

Cat. No.: B11950681

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## Executive Summary

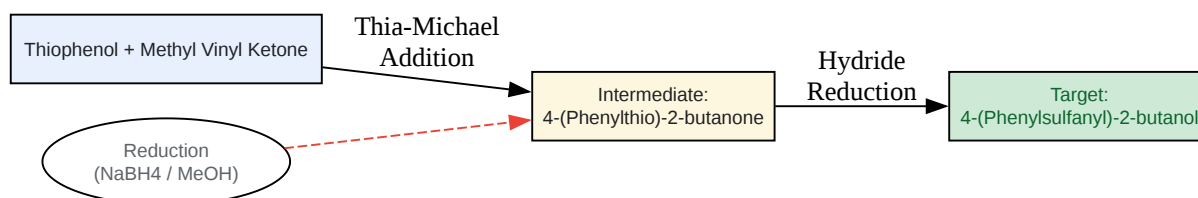
- Compound Name: **4-(Phenylsulfanyl)-2-butanol**[\[1\]](#)[\[2\]](#)
- IUPAC Name: 4-(Phenylthio)butan-2-ol
- CAS Number: 27998-52-3[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Molecular Formula: C  
H  
OS
- Molecular Weight: 182.28 g/mol
- Core Significance: This molecule serves as a versatile "chiral sulfide linker" in drug development. It combines a nucleophilic sulfide moiety with a secondary alcohol, allowing for dual-functionalization (e.g., oxidation to sulfoxides/sulfones or esterification/etherification of the alcohol). It is typically synthesized via the reduction of 4-(phenylthio)-2-butanone.

## Synthesis & Sample Origin

To ensure the integrity of spectroscopic data, one must understand the sample's origin. The industrial standard for synthesizing **4-(Phenylsulfanyl)-2-butanol** involves a two-step sequence:

- Thia-Michael Addition: Conjugate addition of thiophenol to methyl vinyl ketone (MVK) to form the ketone intermediate.
- Carbonyl Reduction: Chemoselective reduction of the ketone using Sodium Borohydride (NaBH) or Lithium Aluminum Hydride (LiAlH).

Note: Samples derived from this route may contain trace amounts of the disulfide dimer (Ph-S-S-Ph) or unreacted ketone if not purified via distillation or chromatography.



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Caption: Standard synthetic pathway for generating high-purity **4-(Phenylsulfanyl)-2-butanol** samples for analysis.

## Spectroscopic Characterization

### A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data reflects the molecule's asymmetry at the C2 position. The methylene protons at C3 and C4 may exhibit diastereotopic character, appearing as complex multiplets rather than simple triplets.

H NMR Data (400 MHz, CDCl<sub>3</sub>)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Structural Context
7.35 – 7.15	Multiplet	5H	Ar-H	Phenyl ring protons (ortho/meta/para)
3.92 – 3.85	Multiplet	1H	C(2)-H	Methine proton alpha to the hydroxyl group. Deshielded by oxygen. <sup>[5]</sup>
3.05 – 2.95	Multiplet	2H	C(4)-H	Methylene protons alpha to sulfur. Deshielded by sulfur.
1.85 – 1.70	Multiplet	2H	C(3)-H	Internal methylene protons. Shielded but split by adjacent chiral center.
1.22	Doublet (Hz)	3H	C(1)-H	Terminal methyl group coupled to C2-H.
~1.8 – 2.5	Broad Singlet	1H	-OH	Hydroxyl proton (shift varies with concentration/solvent).

C NMR Data (100 MHz, CDCl<sub>3</sub>)

Chemical Shift (, ppm)	Assignment	Carbon Type	Notes
136.5	Ar-C	Quaternary	Attached to Sulfur.
129.5	Ar-C	CH	Characteristic aromatic signal.
129.0	Ar-C	CH	Characteristic aromatic signal.
126.0	Ar-C	CH	Characteristic aromatic signal.
67.2	C(2)	CH	Alpha to Oxygen (Alcohol).
38.5	C(3)	CH	Beta to both functional groups.
29.8	C(4)	CH	Alpha to Sulfur.
23.5	C(1)	CH	Terminal methyl.

## B. Infrared (IR) Spectroscopy

The IR spectrum validates the functional group transformation from ketone to alcohol.

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group	Vibrational Mode
3350 – 3450	Broad, Strong	O-H	Alcohol O-H stretching (H-bonded).[6]
3050 – 3070	Weak	Ar C-H	Aromatic C-H stretching.
2960, 2925	Medium	Alkyl C-H	Asymmetric/Symmetric C-H stretching.
1585, 1480	Medium	C=C	Aromatic ring skeletal vibrations.
1050 – 1100	Strong	C-O	Secondary alcohol C-O stretch.
740, 690	Strong	Ar-H	Out-of-plane bending (monosubstituted benzene).

## C. Mass Spectrometry (MS)

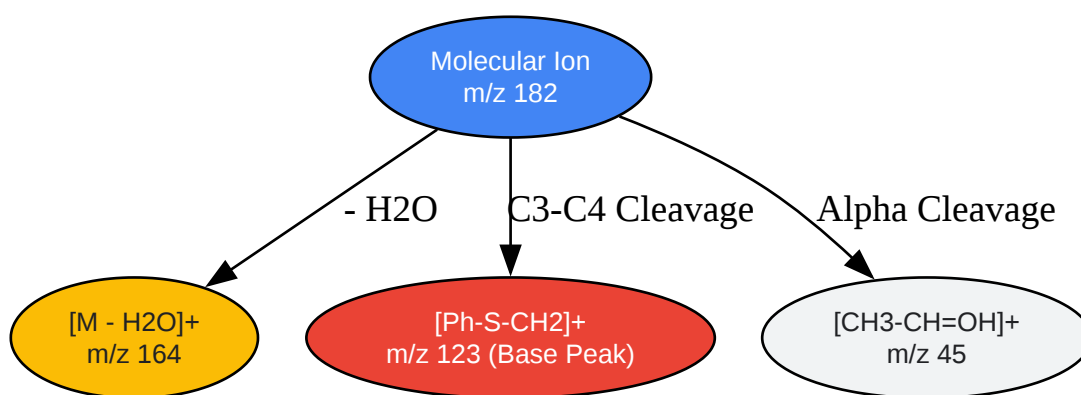
The fragmentation pattern is driven by the stability of the sulfur-stabilized cation and the elimination of water.

- Ionization Mode: Electron Impact (EI, 70 eV)
- Molecular Ion ( ): m/z 182

Key Fragmentation Pathway:

- : Molecular ion.
- 164 ( ): Loss of water (Dehydration). This is a dominant pathway for secondary alcohols.

- 123 ( ): Cleavage of the C3-C4 bond. This is the base peak or a major abundant ion due to the stability of the sulfur-stabilized carbocation.
- 109 ( ): Thiophenol radical cation fragment.
- 45 ( ): Characteristic fragment for secondary alcohols (alpha-cleavage).



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Caption: Primary fragmentation pathways observed in the EI Mass Spectrum of **4-(Phenylsulfanyl)-2-butanol**.

## Experimental Protocol: Reduction of 4-(Phenylthio)-2-butanone

For researchers needing to generate this standard freshly:

- Preparation: Dissolve 4-(phenylthio)-2-butanone (10 mmol) in Methanol (30 mL) in a round-bottom flask. Cool to 0°C.
- Reduction: Add Sodium Borohydride (NaBH<sub>4</sub>, 12 mmol) portion-wise over 10 minutes.

- Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour. Monitor via TLC (Hexane:EtOAc 4:1).
- Quench: Quench carefully with saturated NHCl solution.
- Workup: Extract with Dichloromethane (3x), wash with brine, dry over MgSO<sub>4</sub>, and concentrate.
- Purification: The resulting oil is typically >95% pure but can be distilled (bp ~140°C at 0.5 mmHg) or chromatographed.

## References

- Sigma-Aldrich. **4-(Phenylsulfanyl)-2-butanol** Product Specification & CAS 27998-52-3. [Link](#)
- Fleming, I. et al. "α,β-unsaturated 5- and 6-membered lactones." Tetrahedron Letters, 1982. (Describes the synthesis and silylation of the target alcohol). [Link](#)
- Warren, S. et al. "Synthesis of secondary alcohols by the reduction of α-keto sulfides." Journal of the Chemical Society, Perkin Transactions 1. (General methodology for Ph-S-CH<sub>2</sub>-CH<sub>2</sub>-C(O)R reduction).

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## Sources

- 1. 2-butanol | Sigma-Aldrich [[sigmaaldrich.com](https://www.sigmaaldrich.com)]
- 2. 2 butanol | Sigma-Aldrich [[sigmaaldrich.com](https://www.sigmaaldrich.com)]
- 3. trimethyl(4-phenylsulfanylbutan-2-yloxy)silane - CAS号 85287-98-5 - 摩熵化学 [[molaid.com](https://www.molaid.com)]

- [4. 2 butanol | Sigma-Aldrich \[sigmaaldrich.com\]](#)
- [5. chem.libretexts.org \[chem.libretexts.org\]](#)
- [6. pdf.benchchem.com \[pdf.benchchem.com\]](#)
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